1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid
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Overview
Description
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid typically involves the reaction of 6-(trifluoromethyl)pyridine with cyclopropanecarboxylic acid under specific conditions. One common method involves the use of sodium hydroxide and γ-chlorobutyronitrile, followed by hydrolysis and acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridin-3-ol: Shares the trifluoromethyl-pyridine core but differs in the functional group attached to the pyridine ring.
Trifluoromethylated compounds: Such as fluoxetine and celecoxib, which also contain the trifluoromethyl group and are used in pharmaceuticals.
Uniqueness: 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is unique due to its combination of the trifluoromethyl-pyridine core with a cyclopropanecarboxylic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-2-1-6(5-14-7)9(3-4-9)8(15)16/h1-2,5H,3-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGIDCOYKPCYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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